3-(3-Methylpiperidino)-4'-propoxypropiophenone hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Solvent Red 146 is typically synthesized through a reaction involving aniline , p-nitrobenzaldehyde , and trimethylammonium bromide . The specific steps for this synthesis can be found in detailed chemical literature .
Industrial Production Methods: In industrial settings, the production of Solvent Red 146 involves the same basic synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Solvent Red 146 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield amino derivatives .
Scientific Research Applications
Solvent Red 146 has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various chemical processes and reactions.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of inks, coatings, and pigments .
Mechanism of Action
The mechanism of action of Solvent Red 146 involves its interaction with various molecular targets and pathways. It primarily acts by binding to specific sites on target molecules, altering their structure and function. This can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
- Solvent Red 218
- Solvent Red FB
- 1-Amino-4-hydroxy-2-phenoxy-9,10-anthraquinone
Uniqueness: Solvent Red 146 is unique due to its specific chemical structure, which imparts distinct properties such as high solubility in organic solvents, good light resistance, and temperature resistance . These properties make it particularly suitable for use in dyeing textiles, fibers, and plastic products .
Properties
CAS No. |
103386-30-7 |
---|---|
Molecular Formula |
C18H28ClNO2 |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
3-(3-methylpiperidin-1-yl)-1-(4-propoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-3-13-21-17-8-6-16(7-9-17)18(20)10-12-19-11-4-5-15(2)14-19;/h6-9,15H,3-5,10-14H2,1-2H3;1H |
InChI Key |
ZFFSRXJOAPJJRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCN2CCCC(C2)C.Cl |
Origin of Product |
United States |
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